An In-Depth Technical Guide to 4-Aminotetrahydro-pyran-4-carboxylic Acid and its Derivatives: A Cornerstone for Modern Drug Discovery
An In-Depth Technical Guide to 4-Aminotetrahydro-pyran-4-carboxylic Acid and its Derivatives: A Cornerstone for Modern Drug Discovery
Abstract: Initial inquiries into the chemical entity "4-Aminooxane-4-carbaldehyde" have revealed a significant gap in the scientific literature, suggesting the compound is either exceptionally rare, transient, or improperly named. The inherent instability of a geminal amino-aldehyde functional group likely precludes its isolation under standard conditions. This guide, therefore, pivots to a structurally related, stable, and synthetically valuable analogue: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid . This spirocyclic β-amino acid serves as a critical building block in medicinal chemistry, offering a conformationally constrained scaffold that is increasingly utilized in the design of novel therapeutics. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and diverse applications in drug development, supported by detailed protocols and mechanistic insights.
Introduction: From an Unstable Aldehyde to a Versatile Synthetic Scaffold
The query for "4-Aminooxane-4-carbaldehyde" describes a molecule with a tetrahydropyran (oxane) ring substituted at the C4 position with both an amino (-NH2) and a carbaldehyde (-CHO) group. This geminal amino-aldehyde structure is prone to rapid intramolecular reactions, such as cyclization or polymerization, rendering it highly unstable.
In contrast, the corresponding carboxylic acid, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (also known as 4-aminooxane-4-carboxylic acid[1]), is a robust, crystalline solid.[2] This compound is a non-proteinogenic, cyclic β-amino acid that has garnered significant attention from the pharmaceutical industry. Its rigid spirocyclic structure provides a powerful tool for medicinal chemists to enforce specific conformations upon peptide backbones or small molecule ligands, thereby enhancing binding affinity, selectivity, and metabolic stability.[3] This guide will explore the foundational chemistry and application of this versatile scaffold.
Chemical Structure and Physicochemical Properties
4-Aminotetrahydro-2H-pyran-4-carboxylic acid is characterized by a central quaternary carbon atom that serves as a spiro center, linking the tetrahydropyran ring with both an amino and a carboxyl functional group. This unique arrangement imparts distinct chemical properties that are highly valuable in molecular design.
Caption: 2D representation of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.
The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1] |
| CAS Number | 39124-20-4 | [1][2] |
| Appearance | White to off-white solid | [2][4] |
| Melting Point | >265°C (decomposition) | [5] |
| Boiling Point (Predicted) | 299.4 ± 40.0 °C | [5] |
| Density (Predicted) | 1.254 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 2.06 ± 0.20 (acid), amine pKa not specified | [5] |
| Solubility | Slightly soluble in water and aqueous bases | [5] |
The hydrochloride salt (CAS 217299-03-1) is also commonly used to improve stability and solubility for experimental and industrial applications.[6][7]
Synthesis and Characterization
The synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid is well-documented, with the Strecker synthesis and its variations being the most common and industrially scalable methods.
General Synthetic Pathway: Modified Strecker Synthesis
The most prevalent synthetic route starts from tetrahydropyran-4-one. This method avoids the handling of highly toxic hydrogen cyanide gas by using sodium or potassium cyanide. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
A representative protocol, adapted from patent literature, outlines a practical, multi-gram synthesis.[8]
Step 1: Formation of the Hydantoin Intermediate
-
Charge a reaction vessel with 100g of tetrahydropyran-4-one, 500 mL of deionized water, and 500 mL of ethanol.
-
Add 247g of ammonium carbonate followed by the careful addition of 89g of sodium cyanide.
-
Heat the reaction mixture to 60°C and maintain for 3 hours with vigorous stirring.
-
Cool the mixture to 5°C to precipitate the product.
-
Filter the white solid, wash twice with ice-cold water, and dry under vacuum at 70°C to yield the intermediate (a spiro-hydantoin derivative).
Step 2: Hydrolysis to the Amino Acid
-
The isolated intermediate is then subjected to harsh hydrolytic conditions. A common method involves refluxing with a strong base like 40-60 wt% sodium hydroxide solution.[8]
-
The reaction mixture is heated to reflux (e.g., 50-60°C) for several hours (typically 6h or more) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction is carefully neutralized with a strong acid (e.g., concentrated HCl) to pH ~7 to precipitate the zwitterionic amino acid product.
-
The product is collected by filtration, washed with a cold solvent like ethanol or isopropanol, and dried under vacuum.
Causality Note: The use of ammonium carbonate and sodium cyanide (Bucherer-Bergs reaction conditions) is often preferred over ammonium chloride and sodium cyanide (Strecker conditions) as it can lead to cleaner reactions and easier isolation of the intermediate hydantoin, which is typically more crystalline and stable than the corresponding α-aminonitrile.
Spectroscopic Characterization
While comprehensive, publicly assigned spectra are not always available, predicted data and data from analogous compounds provide a reliable basis for characterization.[7]
-
¹H NMR (in D₂O): The proton spectrum is expected to show complex multiplets for the four methylene groups (-CH₂-) of the tetrahydropyran ring. Due to the symmetry of the molecule, protons at C2/C6 and C3/C5 would be chemically equivalent, but their diastereotopic nature would lead to complex splitting patterns, typically in the ranges of δ 1.5-2.0 ppm and δ 3.5-4.0 ppm.
-
¹³C NMR (in D₂O): Expected signals would include the quaternary carbon at the spiro center, the carboxyl carbon, and two distinct signals for the methylene carbons of the ring.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 146.08.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-aminotetrahydro-2H-pyran-4-carboxylic acid lies in its application as a constrained building block.[3] Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, a critical factor for optimizing drug-receptor interactions.
Peptidomimetics and Conformational Constraint
Incorporating this scaffold into a peptide sequence can induce a β-turn conformation, a common secondary structure motif involved in molecular recognition events.[9][10][11] This makes it a valuable tool for designing mimetics of biologically active peptides with improved stability against proteolysis.
-
Expertise Insight: When designing a peptidomimetic, replacing a glycine or alanine residue with an N-protected version of this amino acid (e.g., Fmoc-protected for solid-phase peptide synthesis) can lock the dihedral angles of the peptide backbone, reducing conformational entropy and potentially increasing binding affinity.[12] The Fmoc-protected version (CAS 285996-72-7) is a commercially available and widely used reagent in peptide chemistry.[12][13]
Scaffold for Small Molecule Therapeutics
Beyond peptides, the tetrahydropyran ring is a favored motif in modern drug discovery. It is considered a "bioisostere" for other cyclic systems like cyclohexane or piperidine but offers improved pharmacokinetic properties, such as enhanced aqueous solubility and reduced metabolic liability.[3]
-
Neurological Disorders: The structural similarity of this core to neurotransmitter analogs makes it a key intermediate for compounds targeting neurological disorders.[6]
-
Anticancer and Antiviral Research: Derivatives have shown potential in the development of novel therapeutic agents in oncology and virology.[12]
-
Enzyme Inhibition: The parent compound has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase.[5]
Caption: Key application areas stemming from the core chemical scaffold.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 4-aminotetrahydro-2H-pyran-4-carboxylic acid presents several hazards.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Trustworthiness Protocol: All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a dry, dark place at room temperature.[5]
Conclusion and Future Outlook
While the initially queried "4-Aminooxane-4-carbaldehyde" remains elusive, its corresponding carboxylic acid has established itself as a cornerstone building block in contemporary medicinal chemistry. Its rigid, spirocyclic structure offers a reliable strategy for introducing conformational constraint, enhancing biological activity, and improving pharmacokinetic profiles. The straightforward and scalable synthesis further cements its role as an invaluable tool for researchers, scientists, and drug development professionals. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the utility and application of 4-aminotetrahydro-2H-pyran-4-carboxylic acid and its derivatives are poised to expand into new and exciting therapeutic areas.
References
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PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
- Lesma, G., Colombo, A., Sacchetti, A., & Silvani, A. (2008). A new spirocyclic proline-based lactam as efficient type II′ β-turn inducing peptidomimetic. Tetrahedron Letters, 49(52), 7423-7425.
- Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954–5963.
- Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587–7599.
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved February 9, 2026, from [Link]
- Stefańska, J. (2000). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL STRUCTURE. Polish Journal of Chemistry, 74, 1323-1342.
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